
Meisoindigo
概要
説明
準備方法
合成経路と反応条件
メソインジゴは、インジゴから始まる一連の化学反応によって合成されます。合成には、メソインジゴを生成するためのインジゴのメチル化が含まれます。 反応条件には、通常、炭酸カリウムなどの塩基の存在下、ヨウ化メチルや硫酸ジメチルなどのメチル化剤の使用が含まれます .
工業生産方法
メソインジゴの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フローリアクターや再結晶やクロマトグラフィーなどの高度な精製技術の使用は、工業環境で一般的です .
化学反応の分析
反応の種類
メソインジゴは、次のような様々な化学反応を起こします。
酸化: メソインジゴは、酸化されて異なる誘導体を形成することができ、これらは異なる生物活性を示す可能性があります。
還元: この化合物は、対応するロイコ型に還元することができ、これは多くの場合、さらなる化学修飾に使用されます。
置換: メソインジゴは、特にインドール窒素で、置換反応を起こし、潜在的な治療用途を持つ様々な誘導体を形成することができます.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、様々なメソインジゴ誘導体が含まれ、これらは多くの場合、その増強された生物活性と潜在的な治療用途について調査されています .
科学研究における用途
メソインジゴは、様々な分野におけるその用途について広範囲にわたって研究されてきました。
化学: メソインジゴとその誘導体は、他の生物活性化合物の合成における中間体として使用されます。
生物学: この化合物は、細胞周期調節、アポトーシス、シグナル伝達経路を研究するために研究で使用されます。
医学: メソインジゴは、主に慢性骨髄性白血病の治療に使用されており、他の種類の白血病や癌の治療における可能性を示しています.
科学的研究の応用
Therapeutic Applications in Oncology
Chronic Myelogenous Leukemia (CML)
Meisoindigo has been a standard treatment for chronic myelogenous leukemia in China since the 1980s. A phase III clinical trial involving 402 patients demonstrated that this compound is effective for both newly diagnosed and previously treated CML patients. The hematological complete response rate was 45% for newly diagnosed patients and 35.9% for previously treated ones, with partial responses at 39.3% and 41.4%, respectively . The drug is generally well tolerated, with side effects primarily related to musculoskeletal pain when dosages exceed recommended levels.
Mechanism of Action
The anticancer effects of this compound are attributed to several mechanisms:
- Inhibition of DNA Biosynthesis : this compound significantly inhibits DNA synthesis in cancer cells .
- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, leading to apoptosis in leukemic cells .
- Differentiation Induction : this compound promotes myeloid differentiation, as evidenced by increased expression of differentiation markers like CD11b .
- Anti-Angiogenesis Effects : The drug also exhibits anti-angiogenic properties that may contribute to its efficacy against leukemia .
Potential in Treating Other Hematological Malignancies
Research indicates that this compound may be effective against other forms of myeloid leukemia, including acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML). In vitro studies have shown promising results against AML cell lines such as HL60 and U937, where this compound induced apoptosis and inhibited cell growth .
Neuroprotective Effects
Recent studies have explored this compound's neuroprotective properties, particularly in models of cerebral ischemia-reperfusion injury. In animal studies using a middle cerebral artery occlusion model, this compound treatment resulted in:
- Reduced Infarct Volume : Significant reductions in brain injury were observed post-treatment.
- Survival of Neurons : Increased neuronal survival rates were noted alongside decreased activation of the NLRP3 inflammasome, which is associated with neuroinflammation .
Anti-Inflammatory Applications
This compound has shown potential as an anti-inflammatory agent. Its ability to inhibit the NLRP3 inflammasome suggests that it could be developed into a therapeutic option for inflammatory diseases beyond cancer . Further research is needed to fully elucidate these mechanisms and their clinical implications.
Antiviral Properties
Emerging research has identified this compound as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Derivatives of this compound have demonstrated low micromolar inhibition against Mpro, indicating potential utility in treating COVID-19 . This positions this compound not only as an anticancer agent but also as a candidate for antiviral therapies.
Summary Table: Applications of this compound
Application Area | Description | Key Findings |
---|---|---|
Chronic Myelogenous Leukemia | Standard treatment since the 1980s; effective in clinical trials | CR rate: 45% (newly diagnosed); well tolerated with manageable side effects |
Other Hematological Malignancies | Potential efficacy against APL and AML; induces apoptosis and differentiation | Effective in vitro against HL60 and U937 cell lines |
Neuroprotection | Protects against ischemic brain injury | Reduced infarct volume; increased neuronal survival |
Anti-inflammatory | Inhibits NLRP3 inflammasome; potential for treating inflammatory diseases | Promising results; further studies required |
Antiviral | Inhibits SARS-CoV-2 main protease; potential application in COVID-19 treatment | Low micromolar inhibition; favorable pharmacokinetic properties |
作用機序
メソインジゴは、主に、癌細胞におけるDNA生合成の阻害とアポトーシスの誘導によってその効果を発揮します。それは、細胞分裂に不可欠な微小管の集合を強力に阻害します。 この化合物は、チロシンキナーゼの阻害やシグナル伝達および転写活性化因子3(Stat3)活性の抑制など、特定の分子経路も標的としています .
類似の化合物との比較
メソインジゴは、インジゴと構造的に似ていますが、インドール窒素にメチル基が存在するために、より高い抗腫瘍活性を示します。他の類似の化合物には、以下のようなものがあります。
インジゴ: メソインジゴの母体化合物であり、抗腫瘍特性で知られています。
6-ブロモメソインジゴ: 毒性が強まり、Stat3阻害が強化されたメソインジゴの誘導体.
イソインジゴ誘導体: これらの化合物は、様々な癌の治療における可能性を示していますが、メソインジゴとは異なる生物活性を示す可能性があります.
類似化合物との比較
Meisoindigo is structurally similar to indirubin, but it exhibits higher antitumor activity due to the presence of a methyl group at the indole nitrogen. Other similar compounds include:
Indirubin: The parent compound of this compound, known for its antitumor properties.
6-Bromothis compound: A derivative of this compound with enhanced toxicity and increased Stat3 inhibition.
Isoindigo Derivatives: These compounds have shown potential in treating various cancers but may exhibit different biological activities compared to this compound.
This compound’s unique structure and higher antitumor activity make it a valuable compound in the field of medicinal chemistry and cancer research .
生物活性
Meisoindigo, a derivative of indirubin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Overview of this compound
This compound is a 3,3'-linked bisindole compound known for its enhanced stability and bioactivity compared to its parent compound, indirubin. It exhibits significant antitumor properties and has been studied for its anti-inflammatory effects and potential as an antiviral agent.
-
Inhibition of Protein Kinases :
- This compound selectively inhibits Stat3-associated tyrosine kinases, which are crucial in cancer cell proliferation and survival. In a study screening 300 protein kinases, this compound demonstrated a selective inhibition score of 0.07, indicating its potential as a targeted therapy for cancers driven by Stat3 activation .
-
Anti-inflammatory Activity :
- This compound has shown efficacy in reducing inflammation by inhibiting the NLRP3 inflammasome pathway. In animal models of focal cerebral ischemia-reperfusion injury, treatment with this compound resulted in reduced neurological deficits and cerebral edema, alongside decreased expression of inflammatory markers such as HMGB1 and IL-1β .
-
Antiviral Properties :
- Recent studies have identified this compound as an effective inhibitor of the SARS-CoV-2 main protease (Mpro), critical for viral replication. A novel yeast-based screening system revealed that this compound could inhibit Mpro activity, suggesting its potential application in developing antiviral therapies against COVID-19 .
Case Studies
-
Focal Cerebral Ischemia-Reperfusion :
- In a study involving C57BL/6J mice subjected to middle cerebral artery occlusion (MCAO), this compound treatment significantly improved neurological scores and reduced infarct volume. The mechanism was linked to the inhibition of TLR4/NF-κB signaling pathways, which are pivotal in mediating inflammatory responses .
- Cancer Stem Cells Targeting :
Comparative Analysis of Derivatives
A study comparing this compound with its bromo-derivatives highlighted the enhanced anti-proliferative effects of 6-bromothis compound against various cancer cell lines. The derivative showed improved toxicity against CD133+ cells while maintaining low toxicity in normal fibroblasts at concentrations below 50 µM .
Compound | Target Cells | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | Pancreatic CSCs | <20 | High |
6-Bromothis compound | Pancreatic CSCs | <10 | Very High |
Indirubin | Various Tumor Cells | >50 | Low |
特性
IUPAC Name |
3-(2-hydroxy-1-methylindol-3-yl)indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXCQXTKOYHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025868 | |
Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97207-47-1 | |
Record name | N-Methylisoindigotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEISOINDIGO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。